molecular formula C18H22O2 B012927 2,3-Dibenzylbutane-1,4-diol CAS No. 101787-58-0

2,3-Dibenzylbutane-1,4-diol

Cat. No. B012927
M. Wt: 270.4 g/mol
InChI Key: OWUUJFPCWLFCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibenzylbutane-1,4-diol is a chemical compound that has attracted significant attention in scientific research due to its potential biological and medicinal applications. This compound belongs to the class of organic compounds known as diols and is commonly used as a starting material for the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of 2,3-Dibenzylbutane-1,4-diol is not well understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in cellular processes such as inflammation, oxidative stress, and cell proliferation.

Biochemical And Physiological Effects

Studies have shown that 2,3-Dibenzylbutane-1,4-diol can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dibenzylbutane-1,4-diol in lab experiments is its relatively low toxicity compared to other organic compounds. However, its limited solubility in water can make it difficult to work with in certain experimental settings.

Future Directions

There are several areas of future research that could be explored with regards to 2,3-Dibenzylbutane-1,4-diol. For example, further studies could be conducted to elucidate the mechanism of action of this compound and identify specific signaling pathways that it modulates. Additionally, the potential use of 2,3-Dibenzylbutane-1,4-diol in the treatment of neurodegenerative disorders such as Alzheimer's disease could be further explored. Finally, the synthesis of novel derivatives of 2,3-Dibenzylbutane-1,4-diol could be investigated to identify compounds with improved biological activity and pharmacokinetic properties.
Conclusion:
In conclusion, 2,3-Dibenzylbutane-1,4-diol is a chemical compound with significant potential for medicinal applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and explore its potential in treating various diseases and disorders.

Synthesis Methods

The synthesis of 2,3-Dibenzylbutane-1,4-diol is typically achieved through a multistep process that involves the reaction of benzyl chloride with butanediol in the presence of a strong base such as sodium hydroxide. The resulting product is then subjected to a series of purification steps such as recrystallization to obtain a pure sample of 2,3-Dibenzylbutane-1,4-diol.

Scientific Research Applications

2,3-Dibenzylbutane-1,4-diol has been extensively studied for its potential medicinal applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

CAS RN

101787-58-0

Product Name

2,3-Dibenzylbutane-1,4-diol

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2,3-dibenzylbutane-1,4-diol

InChI

InChI=1S/C18H22O2/c19-13-17(11-15-7-3-1-4-8-15)18(14-20)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2

InChI Key

OWUUJFPCWLFCIT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CO)C(CC2=CC=CC=C2)CO

Canonical SMILES

C1=CC=C(C=C1)CC(CO)C(CC2=CC=CC=C2)CO

synonyms

2,3-DBB
2,3-dibenzylbutane-1,4-diol
2,3-dibenzylbutane-1,4-diol, (R*,R*)-(+-)-isomer
2,3-dibenzylbutane-1,4-diol, (R*,S*)-(+)-isomer
2,3-dibenzylbutane-1,4-diol, (R*,S*)-(-)-isomer
hattalin

Origin of Product

United States

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